molecular formula C14H14ClNO2 B11954028 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B11954028
M. Wt: 263.72 g/mol
InChI Key: LHITZPDBBRIOSG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol is an organic compound characterized by the presence of a chlorophenyl group, an amino group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-chlorobenzylamine with 2,6-dimethoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and chlorophenyl derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Methylphenyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-[(4-chloroanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H14ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-8,16-17H,9H2,1H3

InChI Key

LHITZPDBBRIOSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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